molecular formula C19H24FN5O B12230572 5-fluoro-N-methyl-6-(propan-2-yl)-N-[1-(pyridine-4-carbonyl)piperidin-3-yl]pyrimidin-4-amine

5-fluoro-N-methyl-6-(propan-2-yl)-N-[1-(pyridine-4-carbonyl)piperidin-3-yl]pyrimidin-4-amine

Cat. No.: B12230572
M. Wt: 357.4 g/mol
InChI Key: DIBAWDYVFJUJCN-UHFFFAOYSA-N
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Description

5-fluoro-N-methyl-6-(propan-2-yl)-N-[1-(pyridine-4-carbonyl)piperidin-3-yl]pyrimidin-4-amine is a complex organic compound with a unique structure that includes a pyrimidine ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-methyl-6-(propan-2-yl)-N-[1-(pyridine-4-carbonyl)piperidin-3-yl]pyrimidin-4-amine typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the fluorine atom, and the coupling of the piperidine and pyridine rings. Common reagents used in these reactions include fluorinating agents, methylating agents, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-methyl-6-(propan-2-yl)-N-[1-(pyridine-4-carbonyl)piperidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

5-fluoro-N-methyl-6-(propan-2-yl)-N-[1-(pyridine-4-carbonyl)piperidin-3-yl]pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-fluoro-N-methyl-6-(propan-2-yl)-N-[1-(pyridine-4-carbonyl)piperidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)-indol-1-yl-acetic acid ethyl ester
  • 5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)-indol-1-yl-acetic acid

Uniqueness

5-fluoro-N-methyl-6-(propan-2-yl)-N-[1-(pyridine-4-carbonyl)piperidin-3-yl]pyrimidin-4-amine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H24FN5O

Molecular Weight

357.4 g/mol

IUPAC Name

[3-[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-pyridin-4-ylmethanone

InChI

InChI=1S/C19H24FN5O/c1-13(2)17-16(20)18(23-12-22-17)24(3)15-5-4-10-25(11-15)19(26)14-6-8-21-9-7-14/h6-9,12-13,15H,4-5,10-11H2,1-3H3

InChI Key

DIBAWDYVFJUJCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=NC=N1)N(C)C2CCCN(C2)C(=O)C3=CC=NC=C3)F

Origin of Product

United States

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